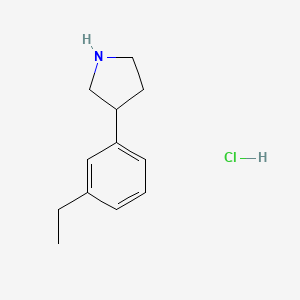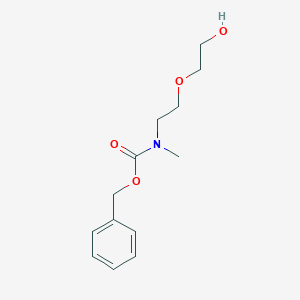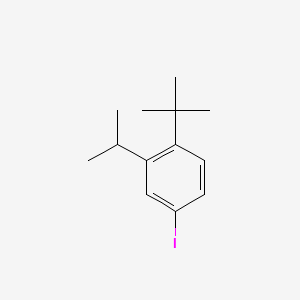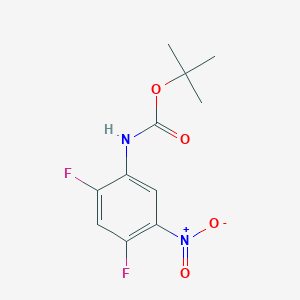
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is an organic compound with the molecular formula C11H12F2N2O4. It is a derivative of carbamic acid and contains both fluorine and nitro functional groups, making it a compound of interest in various chemical research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-5-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions
科学研究应用
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate moiety can interact with enzymes or proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity .
相似化合物的比较
Similar Compounds
- Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
- Tert-butyl (2-fluoro-5-nitrophenyl)carbamate
Uniqueness
Tert-butyl (2,4-difluoro-5-nitrophenyl)carbamate is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical properties. The combination of these functional groups makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .
属性
分子式 |
C11H12F2N2O4 |
|---|---|
分子量 |
274.22 g/mol |
IUPAC 名称 |
tert-butyl N-(2,4-difluoro-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-8-5-9(15(17)18)7(13)4-6(8)12/h4-5H,1-3H3,(H,14,16) |
InChI 键 |
LDPQUEYAWYVYES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Thiaspiro[3.3]heptan-6-ol](/img/structure/B13499319.png)

![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)


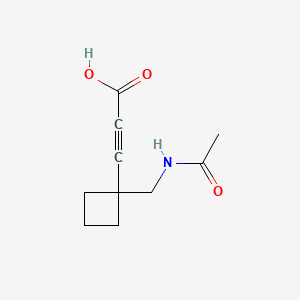
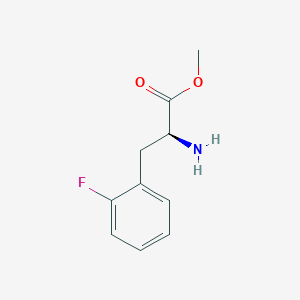


![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
